molecular formula C18H13NO4 B13091258 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone

1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone

Cat. No.: B13091258
M. Wt: 307.3 g/mol
InChI Key: JNKRPQPMJYKCNF-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone is a compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a nitro group, and a phenylethanone moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone typically involves the Kröhnke pyridine synthesis method . This method allows for the preparation of a series of 4,6-diaryl-2-(1-hydroxy-4-nitronaphthalen-2-yl)pyridines. The reaction conditions often include the use of trifluoroacetic acid in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone stands out due to its specific combination of functional groups, which confer unique photophysical properties. This makes it particularly useful in applications requiring precise fluorescence characteristics, such as in the development of advanced imaging agents .

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

1-(1-hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone

InChI

InChI=1S/C18H13NO4/c20-17(10-12-6-2-1-3-7-12)15-11-16(19(22)23)13-8-4-5-9-14(13)18(15)21/h1-9,11,21H,10H2

InChI Key

JNKRPQPMJYKCNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])O

Origin of Product

United States

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